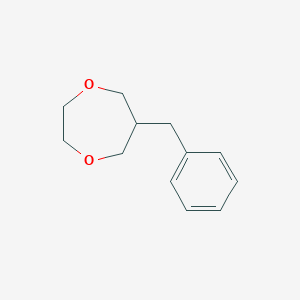
6-Benzyl-1,4-dioxepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-1,4-dioxepane is an organic compound with the molecular formula C12H16O2 It is a cyclic ether with a benzyl group attached to the dioxepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-1,4-dioxepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of benzyl alcohol with 1,4-dioxane in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxepane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Benzyl-1,4-dioxepane undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Benzyl halides.
Scientific Research Applications
6-Benzyl-1,4-dioxepane has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of degradable polymers.
Materials Science: The compound is used in the preparation of nanomaterials with high solid content and multiple morphologies.
Biodegradable Polymers: It is employed in the synthesis of biodegradable and chemically recyclable polymers.
Mechanism of Action
The mechanism of action of 6-Benzyl-1,4-dioxepane primarily involves its ability to undergo ring-opening polymerization. The compound’s cyclic structure allows it to form reactive intermediates that can polymerize under appropriate conditions. The presence of the benzyl group can influence the reactivity and stability of the intermediates, leading to the formation of polymers with specific properties .
Comparison with Similar Compounds
5,6-Benzo-2-methylene-1,3-dioxepane: Similar in structure but with a benzo group instead of a benzyl group.
2-Methylene-1,3-dioxepane: A simpler analog with a methylene group instead of a benzyl group.
4,4-Dimethyl-2-methylene-1,3-dioxolan-5-one: A five-membered cyclic ketene hemiacetal ester with different substituents.
Uniqueness: 6-Benzyl-1,4-dioxepane is unique due to the presence of the benzyl group, which imparts specific chemical properties and reactivity. This makes it suitable for applications in the synthesis of specialized polymers and materials.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
6-benzyl-1,4-dioxepane |
InChI |
InChI=1S/C12H16O2/c1-2-4-11(5-3-1)8-12-9-13-6-7-14-10-12/h1-5,12H,6-10H2 |
InChI Key |
WENHKYBEVKAGLH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(CO1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R)-2,3-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine](/img/structure/B13100271.png)
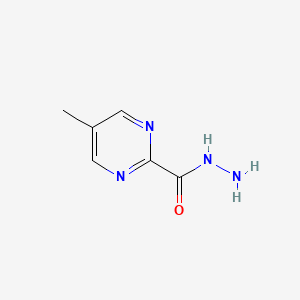
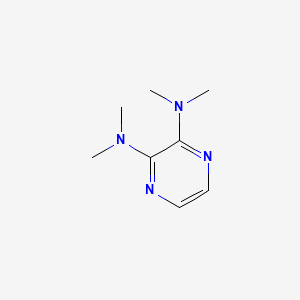
![2-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100286.png)
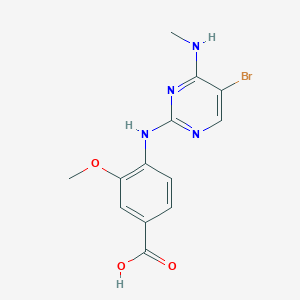
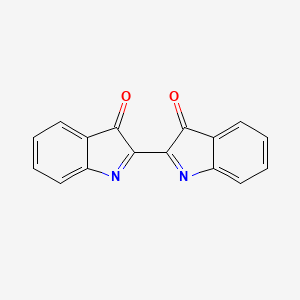

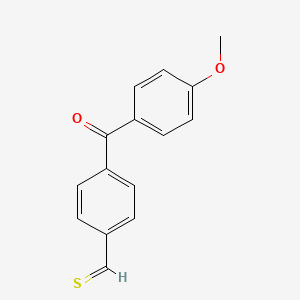
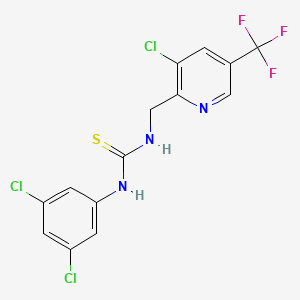

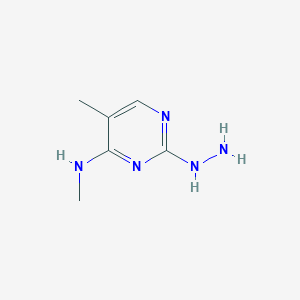
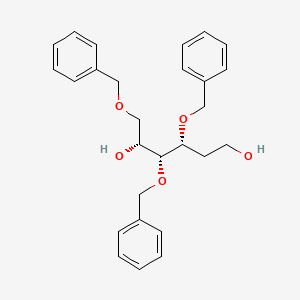
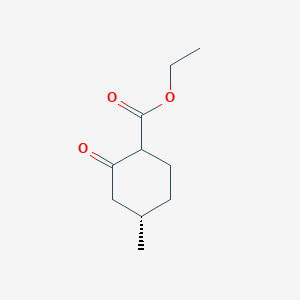
![10-(3,4-Dichlorophenyl)benzo[h]quinoline](/img/structure/B13100353.png)
